1-Ethyl-2-ethylsulfanylimidazole
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Overview
Description
1-Ethyl-2-ethylsulfanylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes an ethyl group and an ethylsulfanyl group attached to the imidazole ring, imparts distinct chemical and physical properties that make it valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-ethylsulfanylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with ethylsulfanylacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-ethylsulfanylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfanyl group.
Substitution: The ethyl and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the sulfanyl group.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-Ethyl-2-ethylsulfanylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-ethylsulfanylimidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. In cancer research, the compound is believed to inhibit angiogenesis and induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
- 1-Methyl-2-methylsulfanylimidazole
- 1-Propyl-2-propylsulfanylimidazole
- 1-Butyl-2-butylsulfanylimidazole
Comparison: 1-Ethyl-2-ethylsulfanylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For example, the ethyl group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications. Additionally, the ethylsulfanyl group enhances its reactivity in oxidation and substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-ethyl-2-ethylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-9-6-5-8-7(9)10-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAFYURCSYXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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